molecular formula C20H29N5O3 B11157206 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

Cat. No.: B11157206
M. Wt: 387.5 g/mol
InChI Key: UGONUMDEKMGJFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a complex organic compound with a molecular formula of C12H17NO3. It is known for its unique structure, which includes a tetrazole ring and a dimethoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, such as 3,4-dimethoxyphenethylamine and 1-(1H-tetrazol-1-ylmethyl)cyclohexylamine. These intermediates are then reacted under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide stands out due to its unique combination of a tetrazole ring and a dimethoxyphenyl group. This structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C20H29N5O3

Molecular Weight

387.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide

InChI

InChI=1S/C20H29N5O3/c1-27-17-7-6-16(12-18(17)28-2)8-11-21-19(26)13-20(9-4-3-5-10-20)14-25-15-22-23-24-25/h6-7,12,15H,3-5,8-11,13-14H2,1-2H3,(H,21,26)

InChI Key

UGONUMDEKMGJFH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CC2(CCCCC2)CN3C=NN=N3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.